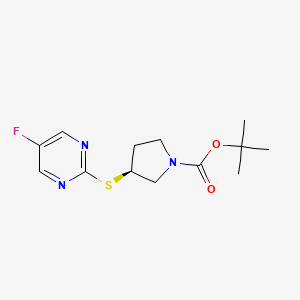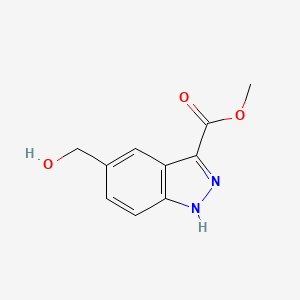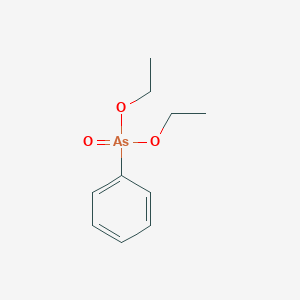
Phenylarsonic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylarsonic acid diethyl ester is an organoarsenic compound with the molecular formula C10H15AsO2 It is a derivative of phenylarsonic acid, where the hydrogen atoms of the hydroxyl groups are replaced by ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylarsonic acid diethyl ester can be synthesized through the esterification of phenylarsonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating phenylarsonic acid with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:
C6H5AsO(OH)2+2C2H5OH→C6H5AsO(OCH2CH3)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically refluxed, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylarsonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylarsonic acid or other arsenic-containing compounds.
Reduction: Reduction reactions can convert the ester to phenylarsonic acid or other reduced forms.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phenylarsonic acid (C6H5AsO(OH)2)
Reduction: Reduced arsenic compounds
Substitution: Various alkyl or aryl derivatives of phenylarsonic acid
Applications De Recherche Scientifique
Phenylarsonic acid diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenylarsonic acid diethyl ester involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and DNA synthesis, which can result in cell death or inhibition of cell growth.
Comparaison Avec Des Composés Similaires
Phenylarsonic acid diethyl ester can be compared with other similar compounds, such as:
Phenylarsonic acid: The parent compound with hydroxyl groups instead of ethyl groups.
4-Hydroxy-3-nitrobenzenearsonic acid (Roxarsone): Used as an animal feed additive.
p-Arsanilic acid: Another organoarsenic compound with different substituents.
This compound is unique due to its ester functional groups, which impart different chemical properties and reactivity compared to its parent compound and other derivatives.
Propriétés
Numéro CAS |
37907-80-5 |
|---|---|
Formule moléculaire |
C10H15AsO3 |
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
diethoxyarsorylbenzene |
InChI |
InChI=1S/C10H15AsO3/c1-3-13-11(12,14-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
ATNOQRRKWSRHIM-UHFFFAOYSA-N |
SMILES canonique |
CCO[As](=O)(C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


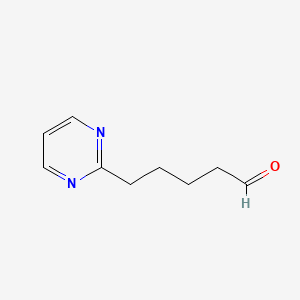
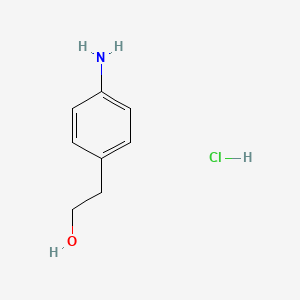
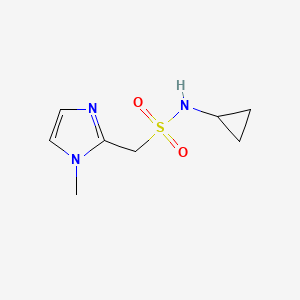
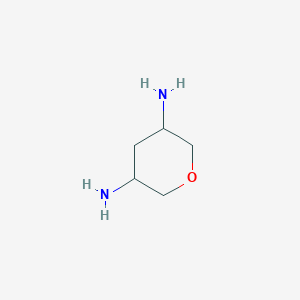




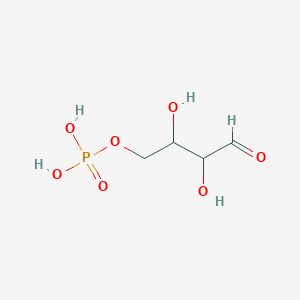
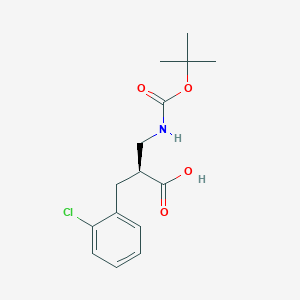
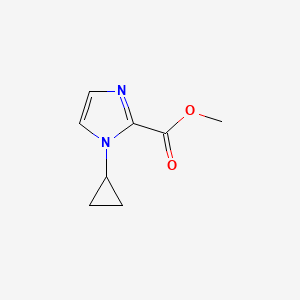
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
